4-Aminopyridine-2,5-dicarboxylic acid
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Overview
Description
4-Aminopyridine-2,5-dicarboxylic acid: is an organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4-position and two carboxylic acid groups at the 2- and 5-positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-2,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the nitration of pyridine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize catalytic reactions and continuous flow systems to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyridine compounds.
Scientific Research Applications
4-Aminopyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of ion channels.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Aminopyridine-2,5-dicarboxylic acid involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs action potentials and enhances neurotransmitter release. This leads to improved neuronal signaling and has potential therapeutic benefits in conditions such as multiple sclerosis and spinal cord injuries.
Comparison with Similar Compounds
4-Aminopyridine: Shares the amino group but lacks the carboxylic acid groups.
Pyridine-2,5-dicarboxylic acid: Lacks the amino group but has the carboxylic acid groups.
2-Aminopyridine: Has the amino group at the 2-position instead of the 4-position.
Uniqueness: 4-Aminopyridine-2,5-dicarboxylic acid is unique due to the presence of both the amino group and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogues.
Properties
CAS No. |
1260667-31-9 |
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Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
4-aminopyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
InChI Key |
NUFNQKRULVUKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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